molecular formula C10H16N2O4 B13470717 4-tert-Butoxycarbonyl-1-methylpiperazine-2,6-dione

4-tert-Butoxycarbonyl-1-methylpiperazine-2,6-dione

Cat. No.: B13470717
M. Wt: 228.24 g/mol
InChI Key: ODRLCTONCNSRBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-tert-Butoxycarbonyl-1-methylpiperazine-2,6-dione is a chemical compound with the molecular formula C11H18N2O4. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-Butoxycarbonyl-1-methylpiperazine-2,6-dione typically involves the protection of the piperazine nitrogen atoms followed by selective functionalization. One common method involves the reaction of tert-butyl 4-methylpiperazine-1-carboxylate with appropriate reagents under controlled conditions. The reaction is usually carried out in an organic solvent such as toluene at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process often includes steps such as solvent extraction, purification by recrystallization, and drying under reduced pressure to obtain the final product in a solid form .

Chemical Reactions Analysis

Types of Reactions

4-tert-Butoxycarbonyl-1-methylpiperazine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the carbonyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

4-tert-Butoxycarbonyl-1-methylpiperazine-2,6-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-tert-Butoxycarbonyl-1-methylpiperazine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 1-tert-Butoxycarbonyl-4-methylpiperazine-2-carboxylic acid
  • 2-(4-tert-Butoxycarbonyl)piperazin-1-yl)acetic acid

Uniqueness

4-tert-Butoxycarbonyl-1-methylpiperazine-2,6-dione is unique due to its specific functional groups and structural configuration, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may offer advantages in terms of stability, solubility, and specificity in certain applications .

Properties

IUPAC Name

tert-butyl 4-methyl-3,5-dioxopiperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O4/c1-10(2,3)16-9(15)12-5-7(13)11(4)8(14)6-12/h5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODRLCTONCNSRBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=O)N(C(=O)C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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